Luprostiol

Catalog No.
S533847
CAS No.
67110-79-6
M.F
C21H29ClO6S
M. Wt
445.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luprostiol

CAS Number

67110-79-6

Product Name

Luprostiol

IUPAC Name

7-[2-[3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Molecular Formula

C21H29ClO6S

Molecular Weight

445.0 g/mol

InChI

InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)

InChI Key

KFUDFIMHDRJVLV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-(1S,2R,3R,5S)-2-(2S)-3-(3-chlorophenoxy)-2-hydroxypropylthio-3,5-dihydroxycyclopentyl-5-heptenoic acid, (5Z)-, luprostenol, luprostenol, (1alpha(Z),2beta(R*),3alpha,5alpha), (+-)-isomer, luprostiol, luprostiol , (1S,2R,3R,5S)-(2S)-, Prosolvin

Canonical SMILES

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Isomeric SMILES

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O

The exact mass of the compound Luprostiolum is 444.1373 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins F, Synthetic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α), a class of compounds primarily used in veterinary medicine to induce luteolysis (regression of the corpus luteum).[1] This activity is central to its application in the synchronization of estrus, induction of parturition, and treatment of various reproductive disorders in livestock such as cattle, pigs, and horses. As a PGF2α analog, its core function relies on agonism at the prostaglandin F (FP) receptor, which initiates a signaling cascade leading to the cessation of progesterone production.[2] The selection of a specific PGF2α analog for procurement is often driven by differences in potency, side effect profiles, and the predictability of its clinical response compared to other agents in its class like cloprostenol or the endogenous hormone, dinoprost.[1][3]

While compounds like cloprostenol and dinoprost share the same primary mechanism of inducing luteolysis, they are not functionally interchangeable with Luprostiol. Differences in molecular structure lead to variations in receptor binding affinity, in-vivo potency, and metabolism, which can significantly alter clinical outcomes.[4][5] For instance, the natural prostaglandin, dinoprost, is known to cause more pronounced side effects such as sweating and colic in mares compared to synthetic analogs.[3][6] Furthermore, even among synthetic analogs, subtle differences can affect the physiological stress response and efficacy rates in specific animal populations.[7][8] This makes the specific choice of analog a critical procurement decision based on desired efficacy, animal welfare considerations, and the predictability required for managed breeding programs.

Effective Luteolysis in Mares Without Significant Clinical Side Effects

In a direct comparison in mares, Luprostiol (3.75 mg, i.m.) and D-cloprostenol (22.5 µg, i.m.) were both shown to reliably induce luteolysis, causing progesterone concentrations to fall to baseline within two days.[7] Critically, neither Luprostiol nor D-cloprostenol produced apparent clinical side effects, such as colic or sweating, which are commonly associated with the use of natural PGF2α (dinoprost).[6][7] This demonstrates Luprostiol's utility as a potent luteolytic agent with an improved safety profile over the baseline compound.

Evidence DimensionInduction of Luteolysis & Clinical Side Effects
Target Compound DataEffectively induces luteolysis with no apparent clinical side effects (e.g., sweating, colic).[7]
Comparator Or BaselineDinoprost (natural PGF2α): Known to cause side effects including sweating and colic at standard doses.[6]
Quantified DifferenceQualitative but critical difference in observed side effects at effective luteolytic doses.
ConditionsIn vivo study in luteal phase mares.

For applications in sensitive animals like horses, procuring an analog with a lower incidence of side effects improves animal welfare and handler safety.

Differential Physiological Stress Response Compared to D-Cloprostenol

While both Luprostiol and D-cloprostenol avoid overt clinical side effects, their impact on physiological stress markers differs. In a crossover study in mares, administration of Luprostiol (3.75 mg) resulted in a salivary cortisol concentration of 8.0 ± 1.4 ng/ml 60 minutes post-injection.[7] In the same animals under the same conditions, D-cloprostenol (22.5 µg) produced a significantly lower cortisol response of 4.2 ± 0.7 ng/ml.[7] Both were significantly higher than the saline control (1.0 ± 0.3 ng/ml).

Evidence DimensionSalivary Cortisol Concentration (60 min post-injection)
Target Compound Data8.0 ± 1.4 ng/ml
Comparator Or BaselineD-cloprostenol: 4.2 ± 0.7 ng/ml; Saline Control: 1.0 ± 0.3 ng/ml
Quantified DifferenceLuprostiol induced a ~90% greater increase in salivary cortisol compared to D-cloprostenol.
ConditionsIn vivo crossover study in eight luteal phase mares.

This quantifiable difference in a key stress biomarker allows for nuanced procurement decisions where minimizing physiological stress is a primary objective, even in the absence of visible side effects.

High Luteolytic Efficacy in Cattle at Standard Dosing Regimens

Luprostiol demonstrates high efficacy for inducing luteolysis in cattle, a primary industrial application. A standard intramuscular dose of 15 mg Luprostiol was shown to induce complete luteolysis in 87% of treated Nelore cows.[9] This level of efficacy is comparable to that expected from other potent synthetic analogs like cloprostenol used in established synchronization protocols.[9] Furthermore, studies have shown that even a 50% reduced dose (7.5 mg) of Luprostiol can effectively induce luteolysis in a high proportion of cows (81%), indicating a robust and potent activity profile suitable for standard veterinary workflows.

Evidence DimensionLuteolysis Rate in Cattle
Target Compound Data87% with 15 mg dose; 81% with 7.5 mg dose.[9]
Comparator Or BaselineCloprostenol: Effective luteolysis reported with 50% of conventional dose (250 µg) in other studies.[9]
Quantified DifferenceDemonstrates high efficacy comparable to other potent analogs, with potential for dose reduction.
ConditionsIn vivo study in nonlactating Nelore cows, 8 days after estrus detection.

Reliable, high-potency performance is a key procurement requirement for large-scale, time-sensitive breeding programs in the cattle industry.

Estrus Synchronization in Equine Breeding Programs

Luprostiol is a strong candidate for controlled breeding programs in mares, where achieving reliable luteolysis is required. Its demonstrated efficacy combined with a lack of observable clinical side effects like sweating or abdominal discomfort makes it a preferable choice over natural PGF2α (dinoprost), enhancing animal welfare and simplifying management.[6][7]

Reproductive Cycle Control in Cattle Herds

For large-scale estrus synchronization in cattle, Luprostiol provides a high rate of luteolysis (87% at a 15 mg dose) necessary for the success of timed artificial insemination (TAI) protocols.[9] Its proven potency ensures it fits reliably into established veterinary workflows for improving reproductive efficiency in both beef and dairy operations.

Use in Sensitive or High-Value Animals

When treating high-value animals or species known to be sensitive to prostaglandin side effects, Luprostiol's favorable safety profile is a key advantage. The absence of overt adverse reactions seen with compounds like dinoprost makes it a more suitable choice for applications such as termination of persistent corpus luteum or pseudopregnancy where animal comfort and safety are paramount.[7]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

444.1373375 Da

Monoisotopic Mass

444.1373375 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81EN2TEX9P

Other CAS

67110-79-6

Wikipedia

Luprostiol

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 02-18-2024
1: Kuhl J, Nagel C, Ille N, Aurich JE, Aurich C. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. Anim Reprod Sci. 2016 May;168:92-99. doi: 10.1016/j.anireprosci.2016.02.031. Epub 2016 Mar 2. PubMed PMID: 26963045.
2: Korzekwa AJ, Lukasik K, Pilawski W, Piotrowska-Tomala KK, Jaroszewski JJ, Yoshioka S, Okuda K, Skarzynski DJ. Influence of prostaglandin F₂α analogues on the secretory function of bovine luteal cells and ovarian arterial contractility in vitro. Vet J. 2014 Jan;199(1):131-7. doi: 10.1016/j.tvjl.2013.09.021. Epub 2013 Sep 26. Erratum in: Vet J. 2015 May;204(2):235. PubMed PMID: 24268486.
3: Emmerich IU. [New drugs for horses and production animals in 2014]. Tierarztl Prax Ausg G Grosstiere Nutztiere. 2015;43(3):154-8. doi: 10.15653/TPG-150250. Epub 2015 May 27. German. PubMed PMID: 26013471.
4: Batista M, Niño T, Alamo D, González F, Santana M, Rodríguez N, Cabrera F, Gracia A. Use of Luprostiol and Cloprostenol for induction of parturition in pregnant goats. Reprod Domest Anim. 2009 Feb;44(1):83-7. doi: 10.1111/j.1439-0531.2007.01001.x. Epub 2008 Jun 19. PubMed PMID: 18564313.
5: Diehl JR, Newby TJ. Dosage response evaluation of luprostiol administered to pregnant sows. Theriogenology. 1989 Jul;32(1):11-7. PubMed PMID: 16726647.
6: Kiracofe GH, Wright JM, Newby TJ. Reproductive characteristics of cyclic beef heifers treated with the prostaglandin analog luprostiol. Theriogenology. 1988;30(5):931-6. PubMed PMID: 16726535.
7: Plata NI, Spitzer JC, Henricks DM, Thompson CE, Plyler BB, Newby TJ. Endocrine, estrous and pregnancy response to varying dosages of Luprostiol in beef cows. Theriogenology. 1989 Apr;31(4):801-12. PubMed PMID: 16726595.
8: Plata NI, Spitzer JC, Thompson CE, Henricks DM, Reid MP, Newby TJ. Synchronization of estrus after treatment with Luprostiol in beef cows and in beef and dairy heifers. Theriogenology. 1990 May;33(5):943-52. PubMed PMID: 16726791.
9: Godfrey RW, Guthrie MJ, Neuendorff DA, Randel RD. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (Luprostiol) in Brahman cows and heifers. J Anim Sci. 1989 Aug;67(8):2067-74. PubMed PMID: 2793625.
10: Stolla R, Schmid G. [Effects of natural and synthetic PGF2 alpha preparations on the uterine contractility of cattle]. Berl Munch Tierarztl Wochenschr. 1990 Jun 1;103(6):198-202. German. PubMed PMID: 2383227.
11: Jöchle W, Irvine CH, Alexander SL, Newby TJ. Release of LH, FSH and GnRH into pituitary venous blood in mares treated with a PGF analogue, luprostiol, during the transition period. J Reprod Fertil Suppl. 1987;35:261-7. PubMed PMID: 3119828.
12: Grégoire A, Allard A, Huamán E, León S, Silva RM, Buff S, Berard M, Joly T. Control of the estrous cycle in guinea-pig (Cavia porcellus). Theriogenology. 2012 Sep 1;78(4):842-7. doi: 10.1016/j.theriogenology.2012.03.034. Epub 2012 May 22. PubMed PMID: 22626773.
13: Neglia G, Gasparrini B, Salzano A, Vecchio D, De Carlo E, Cimmino R, Balestrieri A, D'Occhio MJ, Campanile G. Relationship between the ovarian follicular response at the start of an Ovsynch-TAI program and pregnancy outcome in the Mediterranean river buffalo. Theriogenology. 2016 Dec;86(9):2328-2333. doi: 10.1016/j.theriogenology.2016.07.027. Epub 2016 Aug 4. PubMed PMID: 27577986.
14: Sönmez C, Eroglu A. [The effect of the covering of mares during the postpartum heat on the pregnancy rate]. Berl Munch Tierarztl Wochenschr. 1994 Feb;107(2):48-9. German. PubMed PMID: 7993337.
15: Kerr DR, McGowan MR, Carroll CL, Baldock FC. Evaluation of three estrus synchronization regimens for use in extensively managed Bos indicus and Bos indicus/taurus heifers in Northern Australia. Theriogenology. 1991 Jul;36(1):129-41. PubMed PMID: 16726986.
16: Picherit C, Dalle M, Néliat G, Lebecque P, Davicco MJ, Barlet JP, Coxam V. Genistein and daidzein modulate in vitro rat uterine contractile activity. J Steroid Biochem Mol Biol. 2000 Dec 15;75(2-3):201-8. PubMed PMID: 11226836.
17: Logue DN, Salaheddine M, Renton JP. A comparison of two techniques for the synchronisation of oestrus in dairy heifers. Vet Rec. 1991 Aug 24;129(8):171-3. PubMed PMID: 1659024.
18: Rojas J, Kumar V. Evaluation of microcrystalline cellulose II (MCCII) as an alternative extrusion-spheronization aid. Pharmazie. 2012 Jul;67(7):595-7. PubMed PMID: 22888514.
19: Batista M, Reyes R, Santana M, Alamo D, Vilar J, González F, Cabrera F, Gracia A. Induction of parturition with aglepristone in the Majorera goat. Reprod Domest Anim. 2011 Oct;46(5):882-8. doi: 10.1111/j.1439-0531.2011.01759.x. Epub 2011 Feb 15. PubMed PMID: 21320179.
20: van den Hurk R, Dijkstra G, Hulshof SC, Vos PL. Micromorphology of antral follicles in cattle after prostaglandin-induced luteolysis, with particular reference to atypical granulosa cells. J Reprod Fertil. 1994 Jan;100(1):137-42. PubMed PMID: 8182581.

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